molecular formula C10H8O4 B561722 4-Hydroxy-7-methoxycoumarin CAS No. 17575-15-4

4-Hydroxy-7-methoxycoumarin

Cat. No.: B561722
CAS No.: 17575-15-4
M. Wt: 192.17
InChI Key: MJBHLQMPKBMZSF-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methoxycoumarin is a naturally occurring compound belonging to the class of organic compounds known as hydroxycoumarins. Coumarins are benzopyrene derivatives identified in plants, bacteria, and fungi. They are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, antiviral, anti-diabetic, and antimicrobial effects .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methoxycoumarin can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, resorcinol can be reacted with ethyl acetoacetate in the presence of sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Pechmann condensation reactions. The reaction conditions are optimized to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-7-methoxycoumarin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-7-methoxycoumarin has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Hydroxy-6-methylcoumarin
  • 4-Hydroxy-7-methylcoumarin

Comparison: 4-Hydroxy-7-methoxycoumarin is unique due to its specific substitution pattern, which influences its pharmacological properties. While other hydroxycoumarins also exhibit anti-inflammatory and antioxidant activities, the presence of the methoxy group at the 7th position in this compound enhances its efficacy in inhibiting NF-κB and MAPK pathways .

Properties

IUPAC Name

4-hydroxy-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-6-2-3-7-8(11)5-10(12)14-9(7)4-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBHLQMPKBMZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715868
Record name 4-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17575-15-4
Record name 4-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-7-methoxycoumarin
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